Copalyl diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

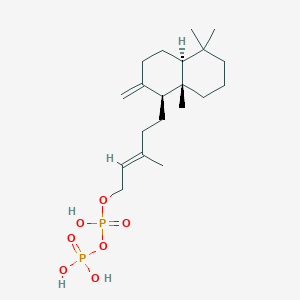

5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9alpha,10beta-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Phytohormones

Gibberellins Production

Copalyl diphosphate is crucial in the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. In rice (Oryza sativa), two distinct ent-copalyl diphosphate synthases (OsCPS1 and OsCPS2) have been identified. OsCPS1 is primarily responsible for gibberellin biosynthesis, while OsCPS2 contributes to the production of defensive phytoalexins . Mutations in OsCPS1 lead to significant growth deficiencies, underscoring the importance of this compound in hormone regulation .

Defense Mechanisms in Plants

Phytoalexin Synthesis

this compound is also involved in the synthesis of phytoalexins—antimicrobial compounds produced by plants in response to stress or pathogen attack. The ent-copalyl diphosphate synthases in rice contribute to the production of various phytoalexins, which play a critical role in plant defense mechanisms . Research indicates that specific isoforms of these synthases are upregulated under stress conditions, enhancing the plant's ability to combat pathogens .

Biotechnological Applications

Genetic Engineering for Enhanced Production

The manipulation of this compound synthase genes in plants can lead to increased production of valuable terpenoids and phytohormones. For instance, enhancing the expression of ent-copalyl diphosphate synthase has been shown to significantly boost the production of ent-kaurene, a precursor for gibberellins . This genetic engineering approach can be applied to improve crop resilience and yield.

Pharmaceutical Potential

Therapeutic Uses of Terpenoids

The terpenoids derived from this compound have garnered attention for their potential therapeutic properties. Some terpenoids exhibit anti-cancer and anti-inflammatory activities, making them candidates for drug development . The ability to produce these compounds through biotechnological means could facilitate their use in pharmaceuticals.

Case Studies

Analyse Chemischer Reaktionen

Cyclization Reactions

-

Overview : The primary reaction involving copalyl diphosphate is its cyclization, which is catalyzed by various terpene synthases. This process leads to a myriad of diterpenoid scaffolds . The stereochemical outcome of CPP cyclization is influenced by the specific enzyme catalyzing the reaction, resulting in different isomers such as ent-CPP, (+)-CPP, and syn-CPP .

-

*ent-Copalyl Diphosphate (ent-CPP) *: Is a precursor to gibberellins, which are plant hormones. The formation of ent-CPP is catalyzed by ent-copalyl diphosphate synthases (CPSs) . Subsequent reactions, often involving class I diterpene synthases, lead to ent-kaurene and other related compounds .

-

*syn-Copalyl Diphosphate (syn-CPP) *: Is another stereoisomer of CPP that serves as a precursor to different diterpenoids. The specific enzymes catalyzing syn-CPP cyclization dictate the final products .

Hydroxylation Reactions

-

Overview : this compound can undergo hydroxylation, a reaction where a hydroxyl group (-OH) is added to the molecule. This reaction is typically catalyzed by class II diterpene cyclases, which can act as hydratases, incorporating water into the product .

-

*Stereochemistry *: Hydroxylation reactions can result in different stereoisomers depending on the enzyme involved. For example, some enzymes produce 8α-hydroxy-CPP, while others, through mutation, can yield ent-8-hydroxy-CPP .

-

Enzymatic Mechanism : The hydroxylation of this compound involves a catalytic base, often a water molecule activated by a histidine-asparagine dyad in the active site of the enzyme .

Isomerization Reactions

-

Overview : this compound can undergo isomerization, a process where the molecule is rearranged without changing its elemental composition. This is a key step in the biosynthesis of various diterpenoids .

-

Role of CPSs : this compound synthases (CPSs) are designated as isomerases (EC 5.5.1.13) due to their ability to catalyze the cycloisomerization reaction that transforms geranylgeranyl diphosphate (GGPP) into this compound .

-

Stereochemical Outcome : The stereochemical outcome of isomerization reactions is influenced by the enzyme catalyzing the reaction, leading to different CPP isomers .

Hydrolysis Reactions

-

Overview : this compound can undergo hydrolysis, a reaction where it is cleaved by water. This typically results in the removal of the diphosphate group .

-

Enzymatic Activity : Hydrolysis is often facilitated by enzymes that promote the ionization of the diphosphate group, leading to the formation of a carbocation intermediate .

-

Reaction Conditions : The conditions for hydrolysis can vary, with divalent cations such as magnesium (Mg2+) often playing a crucial role in facilitating the reaction .

Mutagenesis and Product Chemistry

-

Overview : Mutagenesis studies on this compound synthases have provided insights into the active sites and catalytic mechanisms of these enzymes. Substituting key residues can alter the product chemistry, leading to novel compounds .

-

Histidine and Asparagine Residues : Mutating conserved histidine and asparagine residues in the active site of CPSs can result in the production of stereochemically novel products such as ent-8-hydroxy-CPP .

-

Active Site Plasticity : The ability of simple amino acid substitutions to alter the product outcome demonstrates the striking plasticity of CPSs, which underlies the diversification of labdane-related diterpenoids .

Structural Determinants and Enzyme Design

-

Active Site Key Amino Acids : Key amino acids in the active site, such as H275, I311, L314, Y317, and H357, play a crucial role in determining the stereochemical conformation of syn-CPP .

-

Enzyme Design : Understanding the structural determinants of CPSs allows for the rational design of enzymes to obtain CPP derivatives with desired chirality .

-

Oligomerization : Oligomerization may facilitate its interaction with its interacting partner proteins in vivo, and thus enhance catalysis efficiency .

Eigenschaften

Molekularformel |

C20H36O7P2 |

|---|---|

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1 |

InChI-Schlüssel |

JCAIWDXKLCEQEO-ATPOGHATSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Isomerische SMILES |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |

Kanonische SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonyme |

(+)-copalyl diphosphate copalyl diphosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.